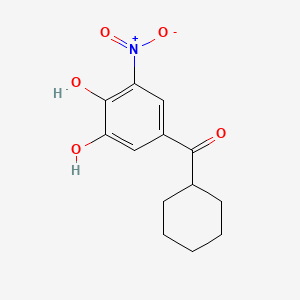

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone

Description

Properties

CAS No. |

125628-95-7 |

|---|---|

Molecular Formula |

C13H15NO5 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

cyclohexyl-(3,4-dihydroxy-5-nitrophenyl)methanone |

InChI |

InChI=1S/C13H15NO5/c15-11-7-9(6-10(13(11)17)14(18)19)12(16)8-4-2-1-3-5-8/h6-8,15,17H,1-5H2 |

InChI Key |

HMPLXVAOEHZSPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with a substituted phenol in the presence of a catalyst such as aluminium chloride. This reaction typically occurs without a solvent at elevated temperatures . Another method involves the demethylation of cyclohexyl (4-hydroxy-3-methoxy-5-nitrophenyl) ketone using hydrobromic acid in refluxing acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.

Major Products

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Ethers and esters

Scientific Research Applications

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer processes, affecting enzyme activity and cellular pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Methanone Family

The compound belongs to a broader class of substituted methanones. Key analogs include:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The nitro group in Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone enhances electrophilicity, facilitating metal coordination (e.g., Fe³⁺ in ). In contrast, Tolcapone’s 4-methylphenyl group increases lipophilicity, improving blood-brain barrier penetration for CNS targeting .

- Steric Effects: Cyclopentyl/cyclohexyl groups introduce steric bulk, reducing rotational freedom and altering spectroscopic profiles. For example, cyclopentyl(1-indole-3-yl)methanone lacks observable NMR peaks at positions 2 and 3 of the indole ring due to steric hindrance .

- Hydroxy Groups: The 3,4-dihydroxy motif in both Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone and Tolcapone enables hydrogen bonding and redox activity, critical for enzyme inhibition (e.g., COMT in Tolcapone) .

Toxicity and Stability

- The cyclohexyl group in Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone may enhance stability compared to cyclopentyl analogs, as seen in reduced ion-mobility dependencies in cyclopentyl/cyclohexyl indole methanones .

Biological Activity

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone features a cyclohexyl group attached to a phenolic structure with two hydroxyl groups and a nitro group. The presence of these functional groups contributes to its reactivity and biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives of 3,4-dihydroxy-5-nitrophenyl have demonstrated significant activity against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli for related compounds .

- Mechanism of Action : The antibacterial activity is often attributed to the generation of reactive species that can damage bacterial DNA, leading to cell death .

Anticancer Activity

Cyclohexyl(3,4-dihydroxy-5-nitrophenyl)methanone has also been evaluated for its anticancer potential. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Studies:

- In vitro Studies : A study screened various derivatives against multiple cancer cell lines (e.g., HEPG2, MCF7) and found some compounds with IC50 values lower than standard anticancer drugs like staurosporine .

- Apoptosis Induction : Certain derivatives were noted for their ability to induce apoptosis in cancer cells, indicating a potential mechanism for their anticancer effects .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.